molecular formula C11H12N2O B102688 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 17012-30-5

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No. B102688
Key on ui cas rn: 17012-30-5
M. Wt: 188.23 g/mol
InChI Key: UELWLLSJFNZKKZ-UHFFFAOYSA-N
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Patent
US04639521

Procedure details

2-Acetylcyclohexanone (5 g) and cyanoacetamide (3 g) were added to 25 ml of ethanol and a small amount of piperidine was also added. The mixture was heated under reflux for 2 hours. After cooling, deposited crystals were filtered out and washed with ethanol. There was obtained 4.5 g of 4-cyano-2,3,5,6,7,8-hexahydro-1-methyl-3-oxoisoquinoline.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=O)(=O)[CH3:2].[C:11]([CH2:13][C:14]([NH2:16])=[O:15])#[N:12].N1CCCCC1>C(O)C>[C:11]([C:13]1[C:14](=[O:15])[NH:16][C:1]([CH3:2])=[C:4]2[C:9]=1[CH2:8][CH2:7][CH2:6][CH2:5]2)#[N:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C1C(CCCC1)=O
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
deposited crystals were filtered out
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC(=C2CCCCC12)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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